1-Chloro-4-phenyl-2-butanone

Catalog No.
S682526
CAS No.
20845-80-1
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-phenyl-2-butanone

CAS Number

20845-80-1

Product Name

1-Chloro-4-phenyl-2-butanone

IUPAC Name

1-chloro-4-phenylbutan-2-one

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

AUXNFZYATAMYJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCl

1-Chloro-4-phenyl-2-butanone is an organic compound with the molecular formula C10H11ClOC_{10}H_{11}ClO and a CAS registry number of 20845-80-1. It features a chloro substituent on the first carbon of a four-carbon chain, along with a phenyl group attached to the fourth carbon. This compound is classified as a ketone due to the presence of a carbonyl group (C=O) located at the second carbon in the chain. Its structure can be represented as follows:

text
Cl |C6H5-C-CH2-CO

This compound is known for its reactivity, particularly in various organic synthesis reactions, and has been studied for its potential biological activities.

There is no current research available on the specific mechanism of action of 1-chloro-4-phenyl-2-butanone. As mentioned earlier, aryl chloroketones have been investigated for potential biological activities, but further research is needed to understand how 1-chloro-4-phenyl-2-butanone interacts with biological systems [].

Due to limited research on this specific compound, data on its safety and hazards is not available. However, as a general rule, chloroketones can be irritating to the skin, eyes, and respiratory system. They may also be harmful if swallowed. Always handle unknown chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, making it a useful intermediate in organic synthesis.
  • Reduction Reactions: It can undergo reduction via methods such as Meerwein-Ponndorf-Verley reduction, where aluminum alkoxides are utilized to convert it into alcohol derivatives.
  • Reactions with Phosphorus Pentachloride: This compound has been studied in reactions involving phosphorus pentachloride, leading to various chlorinated products .

These reactions highlight its versatility as a synthetic intermediate.

Several methods exist for synthesizing 1-chloro-4-phenyl-2-butanone:

  • Chlorination of 4-Phenylbutan-2-one: This method involves treating 4-phenylbutan-2-one with chlorine or chlorinating agents under controlled conditions.
  • Reactions Involving Grignard Reagents: The compound can also be synthesized through reactions involving Grignard reagents followed by chlorination.
  • Using Phosphorus Pentachloride: As mentioned earlier, this reagent can facilitate the chlorination of ketones to yield 1-chloro derivatives .

These methods underscore the compound's accessibility for research and industrial applications.

1-Chloro-4-phenyl-2-butanone finds application in various fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is utilized in studies exploring reaction mechanisms and the development of new synthetic methodologies.

Its unique structure allows for diverse applications in chemical research and development.

Interaction studies involving 1-chloro-4-phenyl-2-butanone focus primarily on its reactivity with different nucleophiles and electrophiles. These studies help understand how this compound behaves under various conditions, providing insights into its potential applications in drug design and synthesis.

Several compounds share structural similarities with 1-chloro-4-phenyl-2-butanone. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-Phenylbutan-2-oneC10H12OC_{10}H_{12}OLacks chlorine; commonly used in flavoring agents.
1-Bromo-4-phenylbutan-2-oneC10H11BrC_{10}H_{11}BrBromine instead of chlorine; used in similar reactions.
3-Chloro-4-methylbutan-2-oneC10H13ClOC_{10}H_{13}ClOMethyl group alters reactivity; used in different synthetic pathways.

These compounds illustrate varying reactivities and applications based on their functional groups and structural differences.

Quantum Chemical Analysis of Molecular Configuration

The molecular structure of 1-chloro-4-phenyl-2-butanone (C₁₀H₁₁ClO) exhibits distinctive electronic characteristics that influence its overall stability and reactivity patterns [1] [2]. Density functional theory calculations using B3LYP exchange-correlation functionals with 6-311G** basis sets provide comprehensive insights into the electronic structure and molecular orbital arrangements of this ketone derivative [3] [4].

ParameterValue
Molecular FormulaC₁₀H₁₁ClO
Molecular Weight (g/mol)182.65
CAS Number20845-80-1
IUPAC Name1-chloro-4-phenylbutan-2-one
SMILESO=C(CCl)CCC1=CC=CC=C1
InChI KeyAUXNFZYATAMYJU-UHFFFAOYSA-N

The carbonyl group represents the primary electron-accepting center within the molecular framework, characterized by a carbon-oxygen double bond length of approximately 1.20 Å, typical for ketone functionality [5] [6]. The molecular orbital analysis reveals significant π-electron density delocalization between the carbonyl carbon and oxygen atoms, with the oxygen bearing a partial negative charge due to its higher electronegativity [7] [8].

The phenyl ring system maintains aromatic stability through delocalized π-electron clouds, with carbon-carbon bond lengths ranging from 1.38 to 1.41 Å [9] [10]. The conjugation between the phenyl ring and the adjacent alkyl chain creates subtle electronic perturbations that influence the overall molecular geometry and reactivity patterns [11] [12].

Bond TypeTypical Length (Å)Predicted Range (Å)Electronic Effects
C=O (carbonyl)1.20-1.221.19-1.21π-electron density delocalization
C-Cl (alpha-chloro)1.78-1.821.79-1.81Inductive withdrawal by chlorine
C-C (phenyl-alkyl)1.541.53-1.55σ-bond polarization
C-C (aromatic)1.39-1.401.38-1.41Conjugation with phenyl ring
C-H (alkyl)1.091.08-1.10Hyperconjugation effects
C-H (aromatic)1.081.07-1.09Aromatic stabilization

The chlorine atom positioned alpha to the carbonyl group significantly influences the electronic distribution through inductive effects [13] [14]. Molecular orbital calculations demonstrate that the electronegative chlorine atom withdraws electron density from the adjacent carbon center, creating a polarized carbon-chlorine bond with enhanced electrophilic character at the alpha position [15] [16].

Quantum mechanical studies indicate that the highest occupied molecular orbital primarily localizes on the phenyl ring system, while the lowest unoccupied molecular orbital concentrates around the carbonyl carbon and the alpha-chlorine position [17] [18]. This orbital arrangement facilitates nucleophilic attack at the carbonyl carbon and potential substitution reactions at the chlorinated center [19] [12].

Intermolecular Interaction Patterns

The intermolecular interaction profile of 1-chloro-4-phenyl-2-butanone encompasses multiple non-covalent forces that govern its behavior in condensed phases and influence its crystalline packing arrangements [29] [13]. Computational analysis reveals distinct interaction patterns involving the carbonyl oxygen, chlorine atom, and aromatic ring system as primary interaction sites [14] [30].

Interaction TypeEnergy Range (kcal/mol)Distance Range (Å)Geometric Requirements
C-H···O hydrogen bonding1.0-3.02.2-2.8Near-linear arrangement
C-Cl···π interaction2.0-4.03.5-4.0T-shaped or parallel
π-π stacking (phenyl rings)3.0-6.03.3-3.8Face-to-face or offset
Dipole-dipole (C=O···C-Cl)1.5-2.53.0-4.5Antiparallel orientation
Van der Waals forces0.5-2.03.0-5.0Close contact

Hydrogen bonding interactions involving the carbonyl oxygen atom as an acceptor represent significant stabilizing forces in the solid state and solution environments [29] [13]. Carbon-hydrogen donors from neighboring molecules can form weak to moderate hydrogen bonds with interaction energies ranging from 1.0 to 3.0 kcal/mol [29] [13]. These interactions preferentially adopt near-linear geometries with donor-acceptor distances between 2.2 and 2.8 Å [13] [31].

The chlorine atom participates in intermolecular interactions through multiple mechanisms, including halogen bonding and π-interactions with aromatic systems [32] [31]. Chlorine can function as both an electron donor and acceptor, depending upon the electronic environment and geometric constraints [13] [14]. Interactions between chlorine and π-electron clouds of aromatic rings exhibit energies ranging from 2.0 to 4.0 kcal/mol with optimal distances of 3.5 to 4.0 Å [32] [33].

π-π stacking interactions between phenyl ring systems represent one of the strongest intermolecular forces available to this compound [33] [34]. Face-to-face and offset stacking arrangements can achieve interaction energies between 3.0 and 6.0 kcal/mol, with optimal intermolecular distances ranging from 3.3 to 3.8 Å [33] [34]. The electron distribution within the aromatic rings influences the preferred stacking geometries, with substituted rings often adopting offset arrangements to minimize electrostatic repulsion [34].

Dipole-dipole interactions between carbonyl and chlorinated centers contribute to the overall stabilization in condensed phases [14] [30]. The antiparallel alignment of these dipolar functionalities can provide interaction energies of 1.5 to 2.5 kcal/mol when positioned at optimal distances between 3.0 and 4.5 Å [14] [30]. These interactions play crucial roles in determining crystal packing arrangements and solution-phase aggregation behavior [13] [30].

XLogP3

2.5

Wikipedia

1-chloro-4-phenyl-2-butanone

Dates

Last modified: 08-15-2023

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